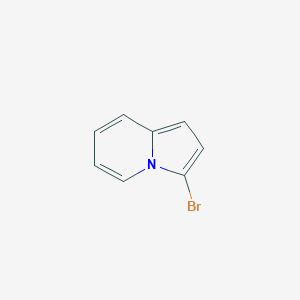

3-Bromoindolizine

Descripción

3-Bromoindolizine (C8H6BrN, molecular weight: 182.05 g/mol) is a brominated heterocyclic compound featuring a bicyclic indolizine core with a bromine atom at the 3-position. Indolizine consists of a fused six-membered pyridine ring and a five-membered pyrrole ring. The bromine substituent enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science .

Propiedades

Fórmula molecular |

C8H6BrN |

|---|---|

Peso molecular |

196.04 g/mol |

Nombre IUPAC |

3-bromoindolizine |

InChI |

InChI=1S/C8H6BrN/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H |

Clave InChI |

WGQGGEAQSAQDAR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CC=C(N2C=C1)Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-Bromoindolizina se puede lograr a través de varios métodos. Un enfoque común involucra la bromación de indolizina utilizando bromo o N-bromosuccinimida (NBS) en presencia de un catalizador. Otro método incluye la ciclización de 2-bromo-1-(2-piridil)etanona con una base adecuada.

Métodos de Producción Industrial: La producción industrial de 3-Bromoindolizina generalmente involucra reacciones de bromación a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: 3-Bromoindolizina experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleófila donde el átomo de bromo es reemplazado por otros nucleófilos.

Reacciones de Cicloadición: Puede sufrir reacciones de cicloadición con dipolarófilos para formar estructuras policíclicas complejas.

Reacciones de Oxidación y Reducción: Puede ser oxidado o reducido en condiciones específicas para producir diferentes derivados.

Reactivos y Condiciones Comunes:

Sustitución Nucleófila: Los reactivos comunes incluyen azida de sodio, cianuro de potasio y aminas.

Cicloadición: Se utilizan reactivos como alquenos y alquinos en presencia de catalizadores como paladio o cobre.

Oxidación: Se utilizan agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Se emplean agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Principales Productos Formados:

Productos de Sustitución: Varias indolizinas sustituidas dependiendo del nucleófilo utilizado.

Productos de Cicloadición: Compuestos policíclicos con actividades biológicas mejoradas.

Productos de Oxidación y Reducción: Diferentes estados de oxidación y derivados funcionalizados de indolizina.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

3-Bromoindolizine serves as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules and heterocyclic compounds. The bromine substituent enhances its reactivity in cross-coupling reactions, allowing for the formation of diverse derivatives. For instance, studies have shown that 5-bromoindolizine can undergo [8+2] cycloaddition reactions with dienophiles, yielding cycloadducts with potential applications in materials science and medicinal chemistry .

Therapeutic Potential

Research indicates that 3-bromoindolizine derivatives exhibit a variety of biological activities, making them candidates for drug development:

- Anticancer Properties : Indolizine derivatives have shown promise in inducing apoptosis in cancer cells. They may act through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

- Neurological Applications : Some studies suggest that modifications to indolizines can enhance their binding affinity to neurotransmitter receptors, potentially leading to treatments for neuropsychiatric disorders like anxiety and depression .

- Anti-inflammatory Effects : Compounds derived from 3-bromoindolizine have been evaluated for their inhibitory effects on cyclooxygenase enzymes, which play a crucial role in inflammatory responses.

Industrial Applications

Dyes and Photophysical Materials

Due to its unique photophysical properties, 3-bromoindolizine is utilized in the production of dyes and fluorescent materials. These applications are particularly relevant in the development of dye-sensitized solar cells (DSSCs), where indolizines can act as effective sensitizers due to their ability to absorb light efficiently .

Enzyme Inhibition Study

A study focused on various benzamide derivatives demonstrated that structural modifications could enhance inhibitory effects on cyclooxygenase enzymes. The presence of bromine in 3-bromoindolizine was hypothesized to similarly increase its potency against these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Neuropharmacological Effects

Research examining indoline derivatives indicated that specific modifications could influence serotonin receptor binding affinities. This aligns with findings suggesting that 3-bromoindolizine may be beneficial in developing treatments for mood disorders .

Anticancer Activity

Investigations into indoline-based compounds have highlighted their anticancer potential, showing that they can induce apoptosis through various mechanisms. This suggests that 3-bromoindolizine derivatives could be explored further as anticancer agents .

Summary Table of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Facilitates formation of diverse derivatives |

| Biological Activity | Anticancer, anti-inflammatory | Induces apoptosis; inhibits COX enzymes |

| Industrial Use | Dyes and fluorescent materials | Effective sensitizers in DSSCs |

Mecanismo De Acción

El mecanismo de acción de 3-Bromoindolizina implica su interacción con dianas moleculares y vías específicas. Puede actuar como agonista o antagonista de ciertos receptores, modular la actividad enzimática o interferir con las vías de señalización celular. El mecanismo exacto depende de la aplicación específica y del sistema biológico que se está estudiando.

Comparación Con Compuestos Similares

3-Bromoindolizine-1-carboxylic Acid (CAS 120221-66-1)

- Structure : Differs by the addition of a carboxylic acid group at the 1-position.

- Molecular Formula: C9H6BrNO2 (Molecular weight: 256.06 g/mol).

- Applications : The carboxylic acid group enables conjugation with amines or alcohols, expanding utility in drug design. Similar brominated indolizines are used as intermediates in anticancer agents .

- Synthesis: Likely derived from 3-bromoindolizine via carboxylation, analogous to methods in for amino-substituted indolizines .

Ethyl 7-Acetyl-3-(Substituted Benzoyl)indolizine-1-carboxylate Derivatives

- Structure : Features acetyl and benzoyl substituents at positions 7 and 3, respectively, with an ethyl ester at position 1.

- Biological Activity : Compounds in this class (e.g., 2b, 2q, 2r) exhibit significant anticancer activity against human cancer cell lines, with IC50 values comparable to adriamycin .

1-(3-Bromobenzoyl)indolin-2-one (CAS 68770-74-1)

- Structure: Contains a bromobenzoyl group attached to an indolinone core (C15H10BrNO2, molecular weight: 316.15 g/mol).

- Applications: Indolinone derivatives are explored as kinase inhibitors. The bromine atom may facilitate halogen bonding in protein-ligand interactions .

- Divergence: Unlike the planar indolizine system, indolinone’s ketone group introduces conformational rigidity .

6-Bromoindole-3-carboxaldehyde

- Structure: Bromine at position 6 of an indole ring with a formyl group at position 3 (C9H6BrNO, molecular weight: 240.06 g/mol).

- Reactivity : The aldehyde group allows for Schiff base formation, a feature absent in 3-bromoindolizine. Indole’s electronic structure differs due to the fused benzene ring, altering UV-Vis and NMR profiles .

Physicochemical and Spectral Comparison

Actividad Biológica

3-Bromoindolizine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, potential therapeutic applications, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

3-Bromoindolizine belongs to the indolizine family, characterized by a fused bicyclic structure. The bromine atom at the 3-position enhances its reactivity and biological profile. Various synthetic methods have been developed for the preparation of 3-bromoindolizine, often involving halogenation reactions of indolizine derivatives.

Anticancer Properties

Research indicates that 3-bromoindolizine derivatives exhibit promising anticancer activity. They have been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies demonstrate that certain derivatives can target vascular endothelial growth factor (VEGF) pathways, which are crucial for tumor angiogenesis .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that 3-bromoindolizine exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Effects

Recent investigations highlight the role of 3-bromoindolizine in modulating nicotinic acetylcholine receptors (nAChRs). Specifically, derivatives like Br-IQ17B have been identified as selective partial agonists of the α7 nAChR, which is implicated in cognitive functions and neuropsychiatric disorders. This activity suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia .

Table 1: Summary of Biological Activities of 3-Bromoindolizine Derivatives

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of VEGF | |

| Antimicrobial | Activity against Gram-positive/negative bacteria | |

| Neuropharmacological | Agonism at α7 nAChR |

Case Study 1: Anticancer Activity

In a controlled study, a series of 3-bromoindolizine derivatives were tested against A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM. Mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases .

Case Study 2: Neuropharmacological Effects

A recent pharmacological study investigated the effects of Br-IQ17B on cognitive performance in animal models. The compound significantly improved memory retention in Morris water maze tests compared to control groups. It was also observed to enhance synaptic transmission in hippocampal slices, indicating its potential as a cognitive enhancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.